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Introduction
Sulofenur (LY186641), a diarylsulfonylurea, emerged as a novel antineoplastic agent with a

distinct chemical structure and biological properties.[1] Preclinical studies demonstrated a wide

spectrum of anti-tumor activity against various murine solid tumors and human tumor

xenografts, including lung, colon, and gastric tumors, as well as rhabdomyosarcoma.[1][2] This

promising preclinical activity prompted the initiation of early-phase clinical trials to evaluate its

safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid

tumors. This technical guide synthesizes the findings from these early clinical investigations.

Phase I Clinical Trials
Phase I studies were designed to determine the maximum tolerated dose (MTD), dose-limiting

toxicities (DLTs), and pharmacokinetic profile of Sulofenur in patients with refractory solid

tumors.

Key Experimental Protocols
The methodologies employed in the key Phase I trials are detailed below:

Protocol 1: Daily Oral Administration

Objective: To determine the MTD of daily oral Sulofenur.[3]
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Patient Population: 38 patients with advanced solid malignant tumors.[3]

Dosing Regimen: Sulofenur was administered orally on a daily schedule for 28 days,

constituting a 5-week course. Dose escalation proceeded from an initial dosage of 250

mg/m² to 700 mg/m².[3]

Assessments: Toxicity was evaluated based on clinical and laboratory parameters.

Pharmacokinetic analysis was performed to measure plasma concentrations of Sulofenur.
[3]

Protocol 2: Alternative Dosing Schedules

Objective: To evaluate two different oral dosing schedules to potentially improve the

therapeutic index.[4]

Patient Population: Patients with refractory solid tumors were enrolled into two cohorts.[4]

Dosing Regimens:

Cohort A (n=18): Daily oral administration for 21 days, followed by a 7-day rest period

(daily x 21 every 28 days), with five dose levels.[4]

Cohort B (n=14): Daily oral administration for 5 days with 2 days off for 3 consecutive

weeks, every 28 days (daily x 5 for 3 weeks), with three dose levels.[4]

Assessments: Toxicities, tumor response, and pharmacokinetic parameters were assessed.

[4]

Protocol 3: Pediatric Phase I Study

Objective: To determine the toxicity and MTD of Sulofenur in children and adolescents with

refractory solid tumors.[5]

Patient Population: 13 patients with refractory pediatric malignant solid tumors.[5]

Dosing Regimen: Daily dosages of 640, 800, and 960 mg/m² were administered in two

divided oral doses for 5 consecutive days each week for 3 weeks.[5]
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Assessments: The primary focus was on toxicity evaluation.[5]

Summary of Phase I Clinical Data
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(Max
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[3]

Daily for

28 days

(5-week

course)

38 250 - 700
600

mg/m²

Hemolyti

c

anemia,

moderate

methemo

globinemi

a,

reversibl

e toxic

hepatitis.

[3]

348 x

10⁻⁶ g/ml

One

patient

with

stable

disease.

[3]

[4]
Daily x

21, q28d
18

Not

Specified

Not

explicitly

stated

Anemia,

methemo

globinemi

a,

hemolysi

s; one

fatal

subendo

cardial

infarction

.[4]

Not

Specified

No

response

s

reported

for this

schedule.

[4]
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[4]

Daily x 5

for 3

weeks,

q28d

14
Not

Specified

Not

explicitly

stated

Anemia,

methemo

globinemi

a,

hemolysi

s.[4]

Not

Specified

One

partial

response

in a

patient

with a

Sertoli

cell

tumor.[4]

[5]

Daily x 5

for 3

weeks

(Pediatric

)

13 640 - 960
Not

defined

Methemo

globinemi

a (at all

dose

levels),

anemia,

leukopeni

a,

thromboc

ytopenia.

[5]

Not

Specified

No

measura

ble tumor

response

s.[5]

Phase II Clinical Trials
Following the determination of a recommended Phase II dose and schedule, several Phase II

trials were conducted to evaluate the antitumor activity of Sulofenur in specific solid tumor

types.

Key Experimental Protocols
Protocol 4: Advanced Non-Small Cell Lung Cancer (NSCLC)

Objective: To assess the efficacy and safety of Sulofenur in patients with advanced NSCLC

without prior chemotherapy.[1]

Patient Population: 26 patients (24 evaluable) with advanced NSCLC.[1]
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Dosing Regimen: 800 mg/m² of Sulofenur administered orally Monday through Friday for 21

days, every 28 days.[1]

Assessments: Tumor response, toxicity, and survival were evaluated.[1]

Protocol 5: Advanced Ovarian Cancer

Objective: To further define the response rate, toxic effects, and pharmacokinetics of

Sulofenur in patients with advanced ovarian cancer refractory to standard chemotherapy.[6]

Patient Population: 35 patients with stage III or IV ovarian cancer.[6]

Dosing Regimens:

Initial cohort (n=9): Daily oral dose for 14 days in a 21-day cycle.[6]

Subsequent cohort (n=26): Daily for 5 days followed by 2 days of rest for 3 consecutive

weeks, with a 28-day treatment cycle (5/2-day schedule) at a dose of 800 mg/m²/day.[6]

Assessments: Response rate, toxicity, and pharmacokinetic/pharmacodynamic analyses

comparing Sulofenur and metabolite plasma levels with methemoglobin levels.[6]

Protocol 6: Advanced Breast Cancer

Objective: To evaluate the efficacy of Sulofenur in patients with advanced breast cancer.[7]

Patient Population: 18 women with advanced breast cancer.[7]

Dosing Regimen: 700 mg/m² given orally once daily for 14 days, with treatments repeated

every 3 weeks.[7]

Assessments: Tumor response, toxicity, and plasma concentrations of Sulofenur.[7]

Summary of Phase II Clinical Data
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[1]

Non-Small

Cell Lung

Cancer

24

800 mg/m²

po

Monday-

Friday x 21

days, q28d

0%

2 patients

had stable

disease or

minor

response.

[1]

Anemia

(62%),

methemogl

obinemia,

transient

elevation of

alkaline

phosphata

se.[1]

[6]
Ovarian

Cancer
26

800 mg/m²

po daily x 5

days, 2

days rest

for 3

weeks,

q28d

15% (4

partial

responses)

42% had

prolonged

stable

disease.[6]

Anemia

and

methemogl

obinemia

(less

severe on

the 5/2-day

schedule).

[6]

[7]
Breast

Cancer
18

700 mg/m²

po daily for

14 days,

q21d

0%

No

responses

observed.

[7]

Anemia (all

patients),

symptomati

c

methemogl

obinemia,

grade 4

elevations

in serum

liver-

function

values.[7]
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[8]

Recurrent

Ovarian

Cancer

16
Not

Specified

Two minor

responses.

[8]

Not

Specified

Anemia (all

patients,

14 required

transfusion

s),

methemogl

obinemia,

reversible

elevation of

liver

enzymes.

[8]

Mechanism of Action and Signaling Pathways
The precise mechanism of action of Sulofenur remains largely undefined, a factor that likely

contributed to challenges in its clinical development.[2][9] Preclinical studies suggested a novel

antitumor mechanism distinct from other chemotherapeutic agents of the time.[9]

While the direct signaling pathways affected by Sulofenur are not well-elucidated in the

available literature, the parent class of compounds, sulfonylureas, are known to interact with

specific cell surface receptors in the context of diabetes management (SUR1).[10] However,

Sulofenur was noted to be without hypoglycemic properties.[2] The anticancer effects of some

diarylsulfonylureas have been linked to the induction of reactive oxygen species (ROS), leading

to mitochondrial membrane potential loss and subsequent apoptosis.[9]

Due to the lack of specific information on Sulofenur's signaling cascade, a detailed pathway

diagram cannot be constructed at this time. Research into the molecular targets of Sulofenur
would be necessary to delineate its mechanism of action.

Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the early clinical investigation of

Sulofenur, from preclinical rationale to Phase II evaluation.
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Figure 1. Generalized workflow of Sulofenur's early clinical investigation.
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Logical Relationship of Clinical Findings
The following diagram illustrates the logical flow from dosing to clinical outcomes observed in

the early trials of Sulofenur.

Dosing & Administration

Clinical Outcomes
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(Various Schedules & Doses)
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Leads to
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higher plasma levels at tolerated doses.

Influences

Click to download full resolution via product page

Figure 2. Logical flow of Sulofenur's clinical findings.

Conclusion
The early clinical investigation of Sulofenur in solid tumors revealed a challenging safety

profile, primarily characterized by dose-limiting hemolytic anemia and methemoglobinemia.[3]
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[4][5][6] While some modest antitumor activity was observed, particularly in heavily pretreated

ovarian cancer patients, the overall efficacy was limited in the tumor types and schedules

studied.[1][6][7] A critical finding from these studies was the difficulty in achieving plasma

concentrations of Sulofenur that were predicted to be effective based on preclinical models,

without encountering significant toxicity.[3][7][8] The undefined mechanism of action further

complicated its development. Consequently, the initial daily and intermittent oral schedules of

Sulofenur were not recommended for further investigation, with the suggestion that alternative

schedules capable of achieving higher, tolerable plasma levels would be necessary to explore

its potential therapeutic window.[3] The toxicity of Sulofenur ultimately made it an unattractive

agent for further investigation, especially in pediatric populations.[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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